2-Methylisonicotinaldehyde
Description
Significance of Pyridine (B92270) Aldehydes in Organic Synthesis and Biological Systems
Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in nature and play a crucial role in the field of heterocyclic chemistry. ijnrd.org The pyridine ring is a key component of various natural products, including vitamins and alkaloids. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are critical for biological activity. nih.gov
Pyridine aldehydes, a class of pyridine derivatives, are particularly important in organic synthesis. google.com The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including nucleophilic additions and condensations. This reactivity allows for the construction of complex molecular frameworks, making pyridine aldehydes valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they are precursors to the formation of Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org
In biological systems, pyridine derivatives are integral to numerous processes. researchgate.net For example, pyridoxal (B1214274) phosphate (B84403), a derivative of pyridine, is a crucial coenzyme in amino acid metabolism. researchgate.net The biological importance of pyridine-based compounds has spurred significant research into their synthesis and application. researchgate.net Derivatives of pyridine have shown a broad spectrum of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. nih.govresearchgate.net
Research Context and Scholarly Scope of 2-Methylisonicotinaldehyde
This compound, with the IUPAC name 2-methylpyridine-4-carbaldehyde, is a specific pyridine derivative that has garnered attention in chemical research. sigmaaldrich.com Its structure features a methyl group at the 2-position and an aldehyde group at the 4-position of the pyridine ring. This arrangement influences the electronic properties and reactivity of the molecule.
The primary research interest in this compound lies in its utility as a versatile intermediate in organic synthesis. It serves as a crucial building block for the creation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For example, it is used in the synthesis of benzimidazoles and related analogues, which are being investigated as sirtuin modulators—compounds that may influence cellular aging and metabolism.
The aldehyde functional group in this compound is a key site for chemical reactions. It readily undergoes nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in the synthesis of various heterocyclic compounds. The hydrochloride salt of this compound is also utilized in research, offering different solubility characteristics.
The scholarly scope of this compound research encompasses its synthesis, reaction chemistry, and application as a precursor to biologically active molecules. While the compound itself is primarily an intermediate, its derivatives have shown potential in various therapeutic areas. Research continues to explore the diverse synthetic possibilities offered by this valuable chemical compound.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | 2-methylpyridine-4-carbaldehyde |
| CAS Number | 63875-01-4 |
| Molecular Formula | C₇H₇NO |
| Physical Form | Colorless to yellow to brown liquid or solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
| Purity | 98% |
This table is based on data from Sigma-Aldrich. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-4-7(5-9)2-3-8-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAWDZJEIQACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376651 | |
| Record name | 2-METHYLISONICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63875-01-4 | |
| Record name | 2-METHYLISONICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyridine-4-carbaldehyde | |
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Advanced Synthetic Methodologies for 2 Methylisonicotinaldehyde and Its Precursors
Strategies for Formylation and Oxidation of Substituted Pyridine (B92270) Derivatives
The introduction of an aldehyde group onto a substituted pyridine ring, such as in the formation of 2-Methylisonicotinaldehyde, can be achieved through various synthetic strategies. These often involve the oxidation of a pre-functionalized pyridine or the direct formylation of the pyridine ring.
The oxidation of enamines presents a viable route to aldehydes. While a specific protocol for the oxidation of N,N-Dimethyl-2-(2-methyl-4-pyridyl)ethenamine to this compound is not extensively detailed in the reviewed literature, the ozonolysis of enamines is a well-established method for cleaving the carbon-carbon double bond to yield carbonyl compounds. In this proposed pathway, the enamine would be reacted with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to furnish the desired aldehyde, this compound, and N,N-dimethylformamide.
Another potential oxidative cleavage method involves the use of other strong oxidizing agents like potassium permanganate (B83412). sci-hub.se However, controlling the reaction to prevent over-oxidation to the carboxylic acid can be challenging and would require careful optimization of reaction conditions. sci-hub.se
A related synthesis of (E)-N,N-dimethyl-2-(4-pyrimidinyl)ethenamine has been reported, which is formed from the reaction of 4-methylpyrimidine (B18481) with N,N-dimethylformamide dimethylacetal (DMFDMA). This suggests a plausible route to the precursor N,N-Dimethyl-2-(2-methyl-4-pyridyl)ethenamine from 2,4-lutidine and DMFDMA.
Pyridoxine (B80251) (Vitamin B6) and its derivatives serve as important precursors in the synthesis of various pyridine compounds. mcmaster.caasm.orgresearchgate.net The enzymatic oxidation of pyridoxine can lead to the formation of pyridoxal (B1214274), which is 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde. nih.gov This transformation is catalyzed by enzymes such as pyridoxine-4-oxidase. mcmaster.ca
Chemically, the oxidation of the 4'-hydroxymethyl group of pyridoxine to an aldehyde can be achieved using manganese dioxide. mcmaster.ca This selective oxidation yields pyridoxal. While pyridoxal is not identical to this compound, its synthesis from a pyridoxine-derived intermediate highlights a relevant oxidative strategy. To obtain this compound from a pyridoxine-like precursor, one would need to start with a derivative lacking the hydroxyl groups at the 3 and 5 positions, or subsequently remove them.
The selective oxidation of one hydroxymethyl group in the presence of others is a key challenge. Protection strategies are often employed. For instance, the 3- and 4'-hydroxyl groups of pyridoxine can be protected as an acetonide, allowing for the selective oxidation of the 5'-hydroxymethyl group. mcmaster.ca
The conversion of a carboxylic acid to an aldehyde is a common transformation in organic synthesis. While direct oxidation of 2-Methyl-4-picolinic acid to this compound is not a standard reaction, derivatives of the carboxylic acid can be reduced to the aldehyde.
A common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide. The resulting derivative can then be reduced to the aldehyde using a mild reducing agent. For example, the Rosenmund reduction of the corresponding acid chloride using hydrogen gas and a poisoned palladium catalyst would be a classic approach. More modern methods might involve the use of reducing agents like diisobutylaluminium hydride (DIBAL-H) on an ester or a Weinreb amide at low temperatures to avoid over-reduction to the alcohol.
Another approach is the direct catalytic hydrogenation of the carboxylic acid, although this often proceeds to the alcohol. Selective methods for this direct reduction to the aldehyde are an area of active research.
Development of Stereo- and Regioselective Synthetic Routes
The synthesis of substituted pyridines often raises challenges of regioselectivity, especially when multiple positions on the ring are susceptible to reaction. nih.gov In the context of this compound synthesis, achieving formylation or oxidation at the C-4 position without affecting other positions is crucial.
For direct formylation of 2-methylpyridine (B31789), methods like the Vilsmeier-Haack reaction could be employed. mdpi.comnih.gov The regioselectivity of this reaction is influenced by the electronic nature of the pyridine ring and the directing effect of the methyl group. The methyl group at the 2-position is an ortho, para-director, which would favor substitution at the 3, 5, and 4-positions. Separating the desired 4-formyl isomer from other potential products would be a key step.
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridines. nih.gov Such methods could potentially be developed to introduce a formyl group or a precursor at the 4-position of 2-methylpyridine with high selectivity.
Stereoselectivity is not a factor in the synthesis of the planar this compound itself. However, if any of the synthetic intermediates are chiral, or if the aldehyde is used in subsequent reactions to create chiral centers, then stereoselective control would become important. acs.orgacs.org
Optimization of Reaction Conditions and Yields for Research Scale
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound on a research scale. Current time information in Bangalore, IN.acs.org Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time. Design of Experiments (DoE) can be a systematic approach to efficiently explore the reaction space and identify optimal conditions. nih.gov
For an oxidation reaction, the choice of oxidant and the stoichiometry are paramount. For instance, in a hypothetical permanganate oxidation of a precursor, controlling the amount of permanganate and the temperature would be crucial to prevent over-oxidation to the carboxylic acid. The use of phase-transfer catalysts can also influence the reaction rate and selectivity in biphasic systems. sci-hub.se
In a potential formylation reaction, the nature of the formylating agent and the Lewis acid catalyst (if applicable) would need to be optimized. The following table outlines hypothetical optimization parameters for a generic synthesis of this compound.
| Parameter | Range/Options | Rationale |
| Solvent | Dichloromethane, Acetonitrile (B52724), Tetrahydrofuran, Toluene | Solubilizes reactants and influences reaction kinetics. |
| Temperature | -78 °C to 100 °C | Controls reaction rate and selectivity; low temperatures can prevent side reactions. |
| Catalyst | Palladium-based, Rhodium-based, Lewis acids (e.g., AlCl₃, TiCl₄) | Influences reaction pathway and enhances rate and selectivity. |
| Oxidant | Ozone, KMnO₄, MnO₂, PCC, DMP | Choice depends on the substrate and desired selectivity. |
| Reducing Agent | DIBAL-H, LiAlH(OtBu)₃, H₂/Pd-BaSO₄ | Choice depends on the functional group being reduced. |
| Reaction Time | 1 hour to 48 hours | Monitored by techniques like TLC or GC-MS to determine completion. |
Analytical Purity Assessment and Reproducibility in Synthetic Protocols
Ensuring the purity and reproducibility of the synthesis of this compound is essential for its use in further research or as a building block in more complex syntheses. researchgate.net
Purity Assessment: The purity of the final product can be assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for determining the purity of this compound. helixchrom.comsielc.comresearchgate.netnih.gov A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727) would likely provide good separation from impurities. helixchrom.comsielc.com Detection could be achieved using a UV detector, as the pyridine ring is a chromophore. For quantitative analysis, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, which forms a stable hydrazone that can be readily detected and quantified. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound and identifying any structural isomers or impurities. The expected ¹H NMR spectrum would show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl group protons.
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch in the IR spectrum would confirm the aldehyde functional group.
Reproducibility: To ensure the reproducibility of the synthetic protocol, it is important to carefully document and control all reaction parameters. This includes the purity of the starting materials, the precise amounts of reagents and catalysts used, the reaction temperature and time, and the work-up and purification procedures. Standardizing these parameters helps to ensure that the same results can be obtained consistently.
Chromatographic Purification Techniques
The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques employed for this purpose.
Column Chromatography: This technique is widely used for the separation and purification of organic compounds. mdpi.com For pyridine derivatives, a silica (B1680970) gel stationary phase is often used. The choice of eluent (mobile phase) is critical and is typically a mixture of a non-polar solvent (like heptane) and a more polar solvent (like ethyl acetate). hmdb.ca By gradually increasing the polarity of the eluent, the components of the mixture are separated based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and faster separation compared to traditional column chromatography. For the purification of pyridine aldehydes, reversed-phase HPLC is frequently utilized. acs.orgemporia.edu A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape. acs.orgemporia.edu Preparative HPLC can be used to isolate larger quantities of the purified compound. acs.org
The table below outlines typical conditions for chromatographic purification of pyridine derivatives:
| Technique | Stationary Phase | Mobile Phase Example | Detection Method |
| Column Chromatography | Silica Gel | Heptane/Ethyl Acetate gradient | Thin-Layer Chromatography (TLC) |
| HPLC | C18 | Acetonitrile/Water with 0.1% Phosphoric Acid | UV at 254 nm |
Spectroscopic and Chromatographic Validation Methods
Once purified, the identity and purity of this compound must be confirmed. This is achieved through a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound would show characteristic signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl group protons. Two-dimensional NMR techniques like COSY and HMBC can be used to confirm the connectivity of the atoms. bas.bg
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, typically in the region of 1680-1715 cm⁻¹. chemicalbook.comnist.govnist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. nist.gov
High-Performance Liquid Chromatography (HPLC): In addition to its use in purification, HPLC is also a primary method for assessing the purity of the final product. By using a validated HPLC method, the presence of any impurities can be detected and quantified. chemicalbook.com
The following table summarizes the expected spectroscopic data for the validation of this compound:
| Technique | Expected Key Signals/Data |
| ¹H NMR | Aldehyde proton (δ ~9-10 ppm), Aromatic protons (δ ~7-9 ppm), Methyl protons (δ ~2.5 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~190-200 ppm), Aromatic carbons (δ ~120-160 ppm), Methyl carbon (δ ~20-25 ppm) |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z) corresponding to C₇H₇NO |
Elucidation of Chemical Reactivity and Transformational Pathways of 2 Methylisonicotinaldehyde
Nucleophilic Addition Reactions of the Aldehyde Moiety
The aldehyde functional group is the primary site for nucleophilic attack in 2-Methylisonicotinaldehyde. The carbonyl carbon, being electrophilic due to the polarization of the carbon-oxygen double bond, readily reacts with a variety of nucleophiles. libretexts.org These reactions typically proceed via a two-step mechanism: initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide ion. libretexts.orgmasterorganicchemistry.com The reactivity of the aldehyde can be influenced by the electronic effects of the pyridine (B92270) ring.
Condensation Reactions with Amines and Hydrazines
This compound readily undergoes condensation reactions with primary amines and hydrazines. These reactions are fundamental in synthetic chemistry for the formation of carbon-nitrogen double bonds. The reaction is initiated by the nucleophilic attack of the amine or hydrazine (B178648) nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step, often catalyzed by acid, to yield the final condensed product. The lone pair of electrons on the nitrogen atom of the amine or hydrazine acts as the nucleophile in this process.
Hydrazine and its derivatives are particularly reactive nucleophiles, sometimes exhibiting an enhanced reactivity known as the alpha-effect, although this is not universally observed in all reaction types. researchgate.net The reaction with hydrazine hydrate (B1144303) can sometimes lead to reduction of the carbonyl group, but condensation to form hydrazones is the more typical outcome, especially when the amount of hydrazine is not in large excess. youtube.com
Formation of Imines and Hydrazones
The condensation of this compound with primary amines results in the formation of imines, also known as Schiff bases. libretexts.org Similarly, reaction with hydrazine or substituted hydrazines yields hydrazones. libretexts.org These reactions are generally reversible and proceed through a hemiaminal intermediate which then eliminates a molecule of water to form the C=N double bond. libretexts.org
The general mechanism involves:
Nucleophilic attack of the primary amine or hydrazine on the aldehyde's carbonyl carbon.
Proton transfer to form a neutral carbinolamine (hemiaminal).
Protonation of the hydroxyl group by an acid catalyst.
Elimination of water to form a resonance-stabilized iminium or hydrazonium ion.
Deprotonation to yield the final imine or hydrazone product.
The formation of these derivatives is a common strategy in organic synthesis to protect the aldehyde group or to introduce new functionalities into the molecule.
| Reactant | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |
| Hydrazine (H₂N-NH₂) | Hydrazone | Mild conditions, often in an alcohol solvent |
| Substituted Hydrazine | Substituted Hydrazone | Mild conditions, often in an alcohol solvent |
Oxidation and Reduction Reactions of the Aldehyde Functional Group
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methyl-isonicotinic acid. This transformation can be achieved using various oxidizing agents. For instance, vapor-phase oxidation over vanadium-titanium (B8517020) oxide (V-Ti-O) based catalysts is a method used for the oxidation of related methylpyridines to their corresponding carboxylic acids, a process that proceeds through an aldehyde intermediate. researchgate.net This indicates that under similar conditions, this compound would be converted to 2-methyl-isonicotinic acid.
Reduction: The reduction of the aldehyde group to a primary alcohol, (2-methylpyridin-4-yl)methanol, is a common transformation. A widely used and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is a source of hydride ions (H⁻) and is known for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like esters or amides under standard conditions. youtube.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent. chemguide.co.uk Catalytic hydrogenation using catalysts such as Platinum on carbon (Pt/C) is another effective method for this reduction. researchgate.net
| Transformation | Reagent(s) | Product |
| Oxidation | V-Ti-O catalyst, O₂, heat | 2-Methyl-isonicotinic acid |
| Reduction | Sodium Borohydride (NaBH₄), Methanol/Ethanol | (2-methylpyridin-4-yl)methanol |
| Reduction | H₂, Pt/C catalyst | (2-methylpyridin-4-yl)methanol |
Electrophilic Substitution Reactions on the Pyridine Ring and Methyl Group
On the Pyridine Ring: Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609). The nitrogen atom in the ring acts as an electron-withdrawing group via an inductive effect and deactivates the ring towards electrophilic attack. byjus.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further increasing the deactivation. libretexts.orgmasterorganicchemistry.com
In this compound, the situation is complex due to the presence of both an activating group (the methyl group) and a deactivating group (the aldehyde). The methyl group at the 2-position is an ortho-, para-director, while the aldehyde group at the 4-position is a meta-director. The combined influence of these groups, along with the inherent reactivity of the pyridine ring, will determine the position of substitution. Generally, electrophilic attack on the pyridine ring is disfavored, but if it occurs, it is likely to be directed to the positions least deactivated by the interplay of these electronic effects. For example, nitration of substituted pyridines often requires harsh conditions and can lead to a mixture of products. researchgate.net
On the Methyl Group: The methyl group at the 2-position of the pyridine ring exhibits notable reactivity due to the acidifying effect of the adjacent ring nitrogen. The hydrogens on this methyl group are sufficiently acidic to be removed by a base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the nitrogen atom. This carbanionic intermediate can then act as a nucleophile. A key example of this reactivity is the condensation reaction with other aldehydes, such as benzaldehyde, in the presence of a base. rsc.org This reaction, analogous to an aldol (B89426) condensation, involves the nucleophilic attack of the deprotonated methyl group on the carbonyl carbon of the other aldehyde, followed by dehydration to form a styryl-type derivative. libretexts.orgrsc.org
| Reaction Type | Reagent(s) | Reactive Site | Product Type |
| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Pyridine Ring | Substituted pyridine (e.g., nitro derivative) |
| Condensation | Benzaldehyde, Base | Methyl Group | (E)-2-(2-styryl)pyridine-4-carbaldehyde |
Heterocyclic Ring Formation: Advanced Cyclization Reactions
This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The aldehyde functionality serves as a key electrophilic partner in cyclization reactions, enabling the construction of fused ring systems. These reactions often involve condensation with a bifunctional nucleophile, where two nucleophilic sites within the same molecule react sequentially with the aldehyde.
Synthesis of Benzimidazoles and Related Analogues
A prominent example of heterocyclic ring formation using this compound is the synthesis of 2-substituted benzimidazoles. This reaction, often referred to as the Phillips condensation, involves the reaction of the aldehyde with an o-phenylenediamine (B120857) derivative. google.com The process typically involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (or elimination of hydrogen) to form the aromatic benzimidazole (B57391) ring system.
The general steps are:
Condensation of this compound with o-phenylenediamine to form an imine intermediate.
Intramolecular nucleophilic attack by the second amino group onto the imine carbon.
Elimination of a molecule of water to form a dihydrobenzimidazole.
Oxidation of the dihydrobenzimidazole to the final aromatic product, 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole.
Various reagents and conditions can be employed to facilitate this transformation, including the use of oxidizing agents or simply heating in air.
| Reactants | Product | Reaction Type |
| This compound, o-Phenylenediamine | 2-(2-methylpyridin-4-yl)-1H-benzo[d]imidazole | Phillips Condensation / Cyclization |
Formation of Imidazolidine (B613845) and Pyrimidine (B1678525) Moieties
The reactivity of the aldehyde group in this compound, combined with the electronic properties of the pyridine ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. Notably, it participates in reactions leading to the formation of imidazolidine and pyrimidine rings, which are significant pharmacophores in medicinal chemistry.
The synthesis of imidazolidine derivatives often involves the condensation reaction of an aldehyde with a 1,2-diamine. In the case of this compound, the reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization. The reaction of pyridoxal (B1214274), a closely related analogue of this compound, with various amines and diamines has been shown to produce imidazolidine derivatives in good yields. rsc.org For instance, the interaction of pyridoxal with diamines in ethanol at room temperature or in benzene at elevated temperatures leads to the formation of the corresponding imidazolidine rings. rsc.org This transformation highlights a general and accessible route to these five-membered heterocycles starting from pyridine-4-carboxaldehydes. The general scheme for this reaction involves the nucleophilic attack of the amine groups onto the carbonyl carbon of the aldehyde, followed by dehydration to yield the cyclic imidazolidine.
Table 1: Synthesis of Imidazolidine Derivatives
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| Pyridoxal | Amines, Diamines | Imidazolidines | EtOH, room temp, 2 days or Benzene, 40-50 °C, 2-3 hours | 44-82 | rsc.org |
| Aldehydes | 1,2-bis(p-chlorobenzylamino)ethane | 2-substituted-1,3-bis (p-chlorobenzy1)imidazolidines | Absolute alcohol, room temp or 65 °C | 21-85 | rsc.org |
The synthesis of pyrimidine moieties from this compound is less direct but can be achieved through multi-step sequences or multi-component reactions. A common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine. nih.govorganic-chemistry.org While this compound is not a 1,3-dicarbonyl compound itself, it can be transformed into intermediates suitable for pyrimidine ring formation. For example, it can undergo condensation reactions to form α,β-unsaturated ketones, which can then react with amidines or ureas to form dihydropyrimidines, followed by oxidation to the corresponding pyrimidines. Another approach involves a three-component reaction, where the aldehyde, a ketone with an α-methylene group, and an amidine are reacted together in a single pot to construct the pyrimidine ring. organic-chemistry.org
Synthesis of Trifluoromethyl-Substituted Heterocycles
The introduction of a trifluoromethyl (CF3) group into heterocyclic rings is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound can serve as a starting material for the synthesis of trifluoromethyl-substituted heterocycles, particularly pyrimidines.
One established method for synthesizing trifluoromethylated pyrimidines involves the reaction of trifluoromethylated building blocks with appropriate precursors. researchgate.net For instance, a trifluoromethylated 1,3-dicarbonyl compound can be condensed with an amidine. Alternatively, a pre-formed pyrimidine ring can be trifluoromethylated. However, building the ring from a trifluoromethyl-containing precursor is often more efficient.
Starting from this compound, a plausible pathway to a trifluoromethyl-substituted pyrimidine would involve its initial conversion to an intermediate that can react with a trifluoromethylated species. For example, a Claisen-Schmidt condensation of this compound with a ketone could yield an enone. This enone could then be reacted with a trifluoromethylated amidine or a reagent that can introduce the CF3 group during the cyclization process. The reaction of trifluorinated 2-bromoenones with amidines has been shown to produce trifluoromethylated pyrimidines in very good yields through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. organic-chemistry.org
Table 2: General Methods for Synthesis of Trifluoromethylated Pyrimidines
| Method | Reactants | Product | Yield (%) | Reference |
| Trifluoromethylation of Halogenated Pyrimidine | 2-Bromopyrimidine, Sodium trifluoroacetate, CuI | 2-(Trifluoromethyl)pyrimidine | 34 | researchgate.net |
| Trifluoromethylation of Halogenated Pyrimidine | 2-Chloropyrimidine, Cu-CF2Br2-DMA system | 2-(Trifluoromethyl)pyrimidine | 46 | researchgate.net |
| Aza-Michael Addition Cascade | Trifluorinated 2-bromoenones, Amidines | Trifluoromethylated pyrimidines | Very good | organic-chemistry.org |
Chelation Chemistry and Ligand Development for Metal Complexes
The structure of this compound, featuring a pyridine nitrogen atom and an aldehyde oxygen atom, makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. ebsco.com These two atoms can coordinate to a central metal ion to form a stable five-membered chelate ring. ebsco.com The resulting metal complexes have potential applications in catalysis, materials science, and medicine.
The development of ligands for metal complexes often focuses on creating molecules that can bind to metal ions with high affinity and selectivity. nih.gov The pyridine-aldehyde structure is a common motif in ligand design. The electronic properties of the ligand, and consequently the properties of the metal complex, can be fine-tuned by introducing different substituents on the pyridine ring.
Schiff base derivatives of this compound are particularly versatile ligands. These are typically formed by the condensation of the aldehyde with a primary amine. The resulting imine nitrogen provides an additional coordination site, allowing for the formation of tridentate or tetradentate ligands. These multidentate ligands can form highly stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netnih.gov The geometry and stability of these complexes are influenced by the nature of the metal ion and the specific structure of the Schiff base ligand. researchgate.net
Table 3: Examples of Metal Complexes with Pyridine-Containing Ligands
| Ligand Type | Metal Ions | Coordination | Potential Applications | Reference |
| Bidentate (N, O donors) | Fe(III), Cu(II), Ca(II) | Forms chelate rings | Removal of heavy metals | nih.gov |
| Schiff Base (multidentate) | Cu(II), Ni(II), Co(II), Zn(II) | Forms stable complexes | Catalysis, Biological activity | researchgate.netnih.gov |
| Polypyridyl | Ru(II), Ir(III), Os(IV) | Octahedral geometry | Anticancer agents | nih.gov |
The study of these metal complexes involves various characterization techniques, including elemental analysis, molar conductivity, magnetic susceptibility, and spectroscopic methods (FT-IR, UV-Vis, NMR). researchgate.netnih.gov These studies help to elucidate the coordination geometry of the complexes, which is crucial for understanding their reactivity and potential applications. researchgate.net
Structural Modification and Structure Activity Relationship Sar Studies of 2 Methylisonicotinaldehyde Derivatives
Impact of Substituent Position and Nature on Chemical Reactivity and Functional Group Interconversions
The reactivity of the 2-methylisonicotinaldehyde scaffold is significantly influenced by the electronic properties and placement of substituents on the pyridine (B92270) ring. The inherent nature of the pyridine ring, with its electron-deficient character, and the aldehyde group, which is susceptible to nucleophilic attack, dictates much of its chemical behavior. wikipedia.org
The introduction of a methyl group at the 2-position, adjacent to the nitrogen atom, has a notable effect. This methyl group is an electron-donating group (EDG), which slightly increases the electron density of the pyridine ring. This can influence the reactivity of the aldehyde group at the 4-position. For instance, in reactions like Schiff base formation, where amines attack the aldehyde carbon, the electronic nature of the ring can modulate the electrophilicity of the carbonyl carbon. wikipedia.orgkoreascience.kr
Functional group interconversions are common synthetic pathways for creating derivatives. The aldehyde group of this compound can be readily oxidized to a carboxylic acid (isonicotinic acid derivative) or reduced to a hydroxymethyl group. These transformations fundamentally alter the molecule's ability to act as a hydrogen bond donor or acceptor, thereby changing its interaction with biological targets. The position of substituents is critical; for example, a substituent at the 3- or 5-position will have a more direct electronic influence on the 4-aldehyde group than a substituent at the 6-position. The antiplasmodial activity of certain compounds has been shown to be highly dependent on the substitution pattern. mdpi.com
**4.2. Rational Design of Derivatives for Modulated Bioactivity
The rational design of this compound derivatives aims to enhance their therapeutic potential by modifying their structure to improve interaction with biological targets, such as enzymes or receptors. nih.gov
Phosphorylation and hydroxylation are key modifications that can dramatically alter the biological activity of this compound derivatives. These processes are often mediated by cellular enzymes and can be critical for a compound's mechanism of action.
Hydroxylation , the addition of a hydroxyl (-OH) group, can introduce a site for hydrogen bonding, which may be essential for binding to an enzyme's active site. For example, the presence of a hydroxyl group at the 3-position, creating a structure analogous to pyridoxal (B1214274), can be a critical determinant of biological activity. chemspider.com This modification can also increase the molecule's polarity, affecting its solubility and ability to cross cell membranes. The addition of hydroxyl groups can also influence the molecule's ability to inhibit certain enzymes, such as hypoxia-inducible factor prolyl hydroxylase (HIF PHD). nih.gov
Phosphorylation , the addition of a phosphate (B84403) group, is a common mechanism for activating small molecules within cells. For pyridine derivatives, this is often carried out by kinases. The resulting phosphate ester can mimic naturally occurring phosphorylated substrates, leading to potent and specific inhibition of targeted enzymes. This modification drastically changes the charge and size of the molecule, which can lead to stronger interactions with positively charged residues in a binding pocket.
The introduction of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups onto the this compound framework has a profound impact on both its biological relevance and its physicochemical properties. These groups can significantly alter polarity, solubility, and the potential for hydrogen bonding.
The presence of a hydroxyl group, particularly at the 3-position, creates an analogue of Vitamin B6 (pyridoxal), a crucial cofactor in numerous enzymatic reactions. chemspider.com This structural similarity can lead to interactions with B6-dependent enzymes. A notable example is 5-hydroxy-2-methylisonicotinaldehyde. bldpharm.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong binding to protein targets.
The addition of a hydroxymethyl group also increases polarity and provides a hydrogen bond donor site. The conversion of the aldehyde at the 4-position to a hydroxymethyl group changes the electronic character from electron-withdrawing to neutral, which can alter the pKa of the pyridine nitrogen and its interaction with biological macromolecules. wikipedia.org
The table below summarizes the impact of these functional groups on the physicochemical profile of the parent compound.
| Functional Group | Impact on Polarity | Hydrogen Bonding Capability | Potential Biological Role |
| -OH (Hydroxyl) | Increases | Donor and Acceptor | Enzyme binding, mimics natural cofactors |
| -CH2OH (Hydroxymethyl) | Increases | Donor | Improves solubility, alters steric profile |
The bioactivity of this compound derivatives can be systematically modulated by introducing various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring. researchgate.net
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2), increase the electron density of the ring. The methyl group already present at the 2-position is a weak EDG. Adding more EDGs can increase the basicity of the pyridine nitrogen. Studies on other phenolic aldehydes have shown that increasing the number of EDGs can enhance antioxidant activity by making the molecule more easily oxidized to scavenge free radicals. nih.gov
The strategic placement of these groups is essential. An EWG at the 3-position, for example, would have a strong influence on the aldehyde at the 4-position, whereas its effect would be different if placed at the 6-position. This fine-tuning of electronic properties is a cornerstone of rational drug design. mdpi.com
Comparative Analysis with Analogous Pyridine Carboxaldehydes for Structure-Property Correlation
To understand the unique contributions of the methyl group and the aldehyde position in this compound, it is useful to compare it with its structural isomers and analogues, such as pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and the parent isonicotinaldehyde (pyridine-4-carboxaldehyde). wikipedia.orgkoreascience.krwikipedia.org
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): This analogue lacks the 2-methyl group. The absence of the electron-donating methyl group makes the pyridine ring slightly more electron-deficient compared to this compound. This can affect its pKa and reactivity. The methyl group in this compound also provides steric bulk near the nitrogen atom, which can influence how the molecule docks into a binding site. wikipedia.org
Pyridine-3-carboxaldehyde (Nicotinaldehyde): Here, the aldehyde is at the meta-position relative to the nitrogen. Its electronic environment and reactivity differ from both the 2- and 4-isomers. The interplay between the nitrogen and the aldehyde is less direct than in the other two isomers.
This comparative analysis highlights that the specific arrangement of functional groups on the pyridine ring is a critical determinant of a molecule's chemical and biological properties. The presence and position of the methyl group and the location of the aldehyde group in this compound confer a unique set of properties that are exploited in medicinal chemistry. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylisonicotinaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Chemical Shift Analysis
Proton (¹H) NMR spectroscopy confirms the presence and arrangement of hydrogen atoms in a molecule. The spectrum of 2-Methylisonicotinaldehyde is expected to show distinct signals for the aldehydic proton, the three aromatic protons on the pyridine (B92270) ring, and the three protons of the methyl group. The chemical shift (δ) of each signal is indicative of its electronic environment.
The aldehydic proton is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing its signal to appear far downfield, typically in the 9.5-10.0 ppm range. The protons on the pyridine ring are in the aromatic region, generally between 7.0 and 9.0 ppm. Their specific shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the two substituents. The methyl group protons are shielded and appear upfield, usually around 2.5 ppm.
In Schiff base derivatives formed from this compound, the aldehydic proton signal disappears and is replaced by a new signal for the imine or azomethine proton (CH=N). This proton is also in a deshielded environment, with its signal typically appearing in the 8.0-9.5 ppm region koyauniversity.orgdergipark.org.tr.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |
| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) |
| Pyridine H-5 | 7.5 - 7.7 | Doublet (d) |
| Pyridine H-3 | 7.4 - 7.6 | Singlet (s) |
| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, making it easier to distinguish between different types of carbon atoms oregonstate.edupressbooks.pub.
For this compound, the carbonyl carbon of the aldehyde group is the most deshielded, with a characteristic chemical shift in the 190-200 ppm range libretexts.org. The five carbons of the pyridine ring appear in the aromatic region of 120-160 ppm. The carbon atom attached to the nitrogen (C2) and the carbon bearing the aldehyde group (C4) are typically the most downfield within this group. The methyl carbon is highly shielded and gives a signal in the upfield region, typically between 15 and 25 ppm libretexts.org.
Upon formation of a Schiff base derivative, the aldehydic carbon signal is replaced by the azomethine carbon signal, which resonates at a slightly more shielded position, generally in the 158-164 ppm range dergipark.org.tr.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Pyridine C-2 | 158 - 162 |
| Pyridine C-4 | 150 - 154 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-3 | 122 - 126 |
| Pyridine C-5 | 120 - 124 |
| Methyl (-CH₃) | 18 - 22 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by revealing through-bond and through-space relationships between nuclei.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds sdsu.edu. In this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency. The other protons (aldehyde, H-3, and methyl) are expected to be singlets and would not show cross-peaks unless long-range coupling is resolved.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond C-H coupling) columbia.edu. An HSQC spectrum is invaluable for unambiguously assigning carbon signals. It would show correlations between the aldehydic proton and the carbonyl carbon, each pyridine ring proton and its corresponding carbon, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds youtube.com. HMBC is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be observed from the methyl protons to the C-2 and C-3 ring carbons, and from the aldehydic proton to the C-3 and C-5 ring carbons, confirming the positions of the substituents.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of this compound is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch, typically found around 1700-1715 cm⁻¹ vscht.cz. A hallmark of aldehydes is the presence of two distinct C-H stretching bands for the aldehydic proton, appearing near 2820 cm⁻¹ and 2720 cm⁻¹ libretexts.org. Other notable bands include aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region and C-H bending vibrations.
Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar, symmetric vibrations. For this compound, the most prominent features in the Raman spectrum would be the symmetric ring breathing and stretching modes of the pyridine ring, which give strong signals in the 1000-1050 cm⁻¹ range researchgate.net. The C=O stretch is also Raman active, though often weaker than in the IR spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aldehyde C-H | Stretch | 2820 (m), 2720 (m) | Weak |
| Aldehyde C=O | Stretch | 1700-1715 (s, sharp) | Medium |
| Aromatic C-H | Stretch | 3000-3100 (m) | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1600-1450 (m-s) | Strong |
| Pyridine Ring | Ring Breathing | Weak | 1000-1050 (s) |
| Methyl C-H | Stretch | 2950-2850 (m) | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorometry for Electronic Transitions and Emission Properties
UV-Visible spectroscopy measures the absorption of light by a molecule as electrons are promoted from lower to higher energy orbitals. The absorption wavelength (λmax) is related to the electronic structure of the molecule.
This compound is expected to exhibit two main types of electronic transitions. A weak absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is expected at a longer wavelength, typically in the 270-300 nm region masterorganicchemistry.com. More intense absorptions at shorter wavelengths (below 270 nm) arise from π→π* transitions within the conjugated pyridine ring system msu.edu. The extent of conjugation has a significant effect on λmax; extending the conjugated system, for example by forming a Schiff base derivative with an aromatic amine, causes a shift to longer wavelengths (a bathochromic shift) shimadzu.comutoronto.ca.
While this compound itself is not expected to be strongly fluorescent, many of its derivatives, particularly those with extended π-systems like certain Schiff bases or chalcones, can exhibit significant fluorescence mdpi.com. Spectrofluorometry measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is highly sensitive and can be used to study the excited-state properties of these derivatives, including phenomena like intramolecular charge transfer (ICT) mdpi.com.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition Type | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
| n→π | Carbonyl (C=O) | ~280 | Weak |
| π→π | Pyridine Ring | ~260 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
For this compound (molecular weight 121.14 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 121 sigmaaldrich.com. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion is a key source of structural information chemguide.co.uk. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical to form a stable acylium ion (M-1 peak at m/z 120) and the loss of the formyl radical (-CHO) (M-29 peak at m/z 92) libretexts.org. The peak at m/z 92, corresponding to the 2-methylpyridine (B31789) radical cation, would be particularly significant. Further fragmentation of the pyridine ring can also occur. The analysis of these fragment ions allows for the confirmation of the compound's structure uni-saarland.de.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure/Fragment Lost |
| 121 | [M]⁺˙ (Molecular Ion) |
| 120 | [M-H]⁺ |
| 93 | [M-CO]⁺ |
| 92 | [M-CHO]⁺ |
| 65 | [C₅H₅]⁺ (Loss of HCN from pyridine fragment) |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and conformational preferences, which are crucial for understanding a molecule's intrinsic properties and its interactions in a crystalline environment. While the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases, analysis of closely related structures, particularly its derivatives, offers significant insight into the expected solid-state conformation and packing behavior.
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are common derivatives that readily form high-quality crystals suitable for X-ray diffraction analysis. The structural features of these derivatives, especially the orientation of the pyridine ring relative to the rest of the molecule, provide a robust model for the conformational tendencies of the parent aldehyde.
Detailed Research Findings from a Representative Derivative
To illustrate the power of this technique, we can examine the crystallographic data of a related Schiff base, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline . This compound, while being a derivative of an isomer (pyridine-2-carbaldehyde) and lacking the 2-methyl group, serves as an instructive analogue. The study of its crystal structure reveals key details about molecular geometry and intermolecular forces that govern the crystal lattice.
The crystal packing is primarily stabilized by intermolecular π–π stacking interactions. nih.gov Molecules align in columns where the separation between the planes of adjacent pyridyl and benzene (B151609) rings is approximately 3.85 Å. nih.gov This stacking is a dominant cohesive force in the crystal lattice. Additionally, the structure is reinforced by a network of weak C—H···O and C—H···N hydrogen bonds, which link the molecular columns into two-dimensional sheets. nih.gov
The crystallographic data for this representative analogue are summarized in the tables below.
Interactive Data Table: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₉N₃O₂ |
| Formula Weight | 227.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8573 (8) |
| b (Å) | 20.334 (4) |
| c (Å) | 13.629 (3) |
| β (°) | 90.57 (3) |
| Volume (ų) | 1068.9 (4) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 296 |
| R-factor | 0.055 |
| Data sourced from a study on 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, an analogue of a this compound derivative. nih.gov |
Interactive Data Table: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C=N (imine) | 1.275 (2) |
| C(pyridyl)-C(imine) | 1.459 (2) |
| N(imine)-C(phenyl) | 1.418 (2) |
| C-N-O (nitro avg.) | 1.478 (2) |
| O-N-O (nitro) | 123.1 (2) |
| C-C=N (imine) | 121.5 (2) |
| C=N-C (imine) | 120.9 (2) |
| Data sourced from a study on 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, an analogue of a this compound derivative. nih.gov |
These data provide a foundational understanding of the likely solid-state structure of this compound and its derivatives. The aldehyde group of this compound would be expected to be nearly coplanar with the pyridine ring to maximize conjugation, though the presence of the 2-methyl group could introduce a slight twist to alleviate steric strain. Intermolecular interactions would likely involve C—H···N or C—H···O hydrogen bonds, depending on the crystal packing, and potential π–π stacking of the pyridine rings.
Computational Chemistry and Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.orgnih.gov It is a workhorse in computational chemistry for predicting molecular properties and reactivity. mdpi.com
Geometry Optimization and Conformational Analysis in Various Media
Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For 2-Methylisonicotinaldehyde, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable, low-energy structure is identified. DFT methods, such as the B3LYP functional combined with a basis set like 6-311G**, are commonly employed for this purpose. nih.gov
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be achieved through rotation around single bonds. nih.gov This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. arxiv.org For this compound, the primary focus would be the rotation of the aldehyde group (-CHO) and the methyl group (-CH₃) relative to the pyridine (B92270) ring.
These calculations can be performed in different environments to simulate real-world conditions:
In Gas Phase: Simulates the molecule in isolation, providing its intrinsic structural and energetic properties.
In Various Media (Solvents): Using solvation models like the Polarizable Continuum Model (PCM), calculations can simulate the molecule in different solvents (e.g., water, ethanol). This is critical as the solvent can influence conformational stability and electronic properties.
The output of these analyses would provide the optimized 3D coordinates of the most stable conformer(s), their relative energies, and key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
Analysis of Global Reactivity Descriptors and Molecular Electrostatic Potential (MEP)
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactivity of a molecule. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors represent regions of varying potential:
Red: Electron-rich regions (negative potential), susceptible to electrophilic attack. For this compound, this would likely be around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group.
Blue: Electron-deficient regions (positive potential), susceptible to nucleophilic attack. This would be expected around the hydrogen atoms and the carbonyl carbon.
Green: Neutral regions.
The MEP map provides valuable insights into where the molecule is most likely to interact with other species, including biological receptors.
| Descriptor | Formula | Significance | Value for this compound |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | Not Available in Literature |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron | Not Available in Literature |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability | Not Available in Literature |
| Chemical Potential (μ) | -(I+A)/2 | Electron escaping tendency | Not Available in Literature |
| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer | Not Available in Literature |
| Electrophilicity Index (ω) | μ²/2η | Electron-accepting capacity | Not Available in Literature |
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. stanford.edumdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target.
In Silico Screening against Specific Protein Targets (e.g., aminotransferases, SARS-CoV-2 proteins, monkeypox proteins)
In silico screening would involve docking this compound against the three-dimensional structures of specific protein targets to evaluate its potential as an inhibitor.
Aminotransferases: These enzymes are crucial in amino acid metabolism. Docking this compound into the active site of an aminotransferase, such as alanine:glyoxylate aminotransferase, could reveal its potential to interfere with the enzyme's function. nih.gov
SARS-CoV-2 Proteins: The COVID-19 pandemic spurred research into inhibitors of key viral proteins. nih.gov Targets for docking would include the Main Protease (Mpro or 3CLpro), essential for viral replication, and the Spike (S) protein's Receptor-Binding Domain (RBD), which mediates entry into human cells. nih.govmdpi.comscienceopen.com
Monkeypox Proteins: The re-emergence of monkeypox has made its proteins targets for antiviral research. ijfmr.comresearchgate.net Docking studies could screen this compound against essential monkeypox virus proteins, such as cysteine proteinase or thymidylate kinase, to assess its potential inhibitory activity. nih.govmdpi.comresearchgate.net
Prediction of Binding Affinity and Interaction Mechanisms
The primary outputs of a docking simulation are the prediction of binding affinity and the identification of key molecular interactions.
Binding Affinity: This is typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.govarxiv.orgnih.gov This score helps to rank potential ligands against a target.
Interaction Mechanisms: Docking software visualizes the binding pose of the ligand within the protein's active site, revealing non-covalent interactions that stabilize the complex. stanford.edu These can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Interactions between aromatic rings.
Van der Waals Forces: General attractive or repulsive forces.
Understanding these interactions is fundamental to rational drug design and lead optimization.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aminotransferase | Illustrative | Not Available in Literature | Not Available in Literature |
| SARS-CoV-2 Main Protease (Mpro) | e.g., 6LU7 | Not Available in Literature | Not Available in Literature |
| Monkeypox Virus Cysteine Proteinase | Illustrative | Not Available in Literature | Not Available in Literature |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis of Compound-Biomolecule Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms in a system over time, providing insights into the flexibility and stability of the ligand-protein complex in a simulated physiological environment (e.g., surrounded by water molecules). researchgate.netnih.govresearchgate.net
An MD simulation of a this compound-protein complex would typically run for nanoseconds to microseconds. The resulting trajectory is then analyzed to assess the stability of the binding. Key metrics include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position over time. A stable, plateauing RMSD value suggests the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values in the binding site suggest stable interactions with the ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming the stability of key interactions identified in docking.
These simulations are computationally intensive but provide a more realistic assessment of the ligand's binding stability and its effect on the protein's dynamics. escholarship.org
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are fundamental in drug discovery and materials science for predicting the properties of new or untested compounds. nih.gov For pyridine derivatives, QSAR studies have been successfully employed to predict various activities, including anticancer and antimalarial properties. chemrevlett.comchemrevlett.comnih.gov
A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For a molecule like this compound, these descriptors could include:
Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Once calculated for a series of related compounds with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. nih.govchemrevlett.com For instance, a study on pyridine and bipyridine derivatives successfully developed a QSAR model to predict their inhibitory concentration (IC50) against the HeLa cell line, demonstrating the utility of this approach in designing novel anticancer agents. chemrevlett.comchemrevlett.com
Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. In predictive modeling, cheminformatics tools are essential for managing large datasets of chemical structures and their associated properties, facilitating the development and validation of QSAR models. These tools can also be used for virtual screening of compound libraries to identify potential lead candidates with desired activities based on the established QSAR models.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives
| Descriptor Type | Examples | Relevance to this compound |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Influence reactivity, intermolecular interactions, and electronic properties of the pyridine ring and aldehyde group. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relate to the size and shape of the molecule, affecting its binding to a target site. |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Describe the branching and connectivity of the molecular structure. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Provide insights into the stability and reactivity of the compound. |
This table is illustrative and based on general QSAR practices for similar compounds, as specific QSAR studies on this compound were not identified in the searched literature.
Correlation of Computational Data with Experimental Observations for Validation and Refinement
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. blogspot.com This correlation is vital for ensuring the accuracy and predictive power of the computational methods employed. ifes.edu.br For organic molecules, including pyridine derivatives, computational data such as optimized geometries, vibrational frequencies, and NMR chemical shifts can be compared with experimental results from techniques like X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Discrepancies between computed and experimental values can often be minimized by selecting appropriate theoretical methods and basis sets. blogspot.comifes.edu.br For example, density functional theory (DFT) has proven to be a cost-effective method for accurately predicting the properties of many organic compounds. ucla.edu When a good correlation is established for a set of known compounds, the computational model can be used with greater confidence to predict the properties of novel or uncharacterized molecules. blogspot.com
In the case of this compound, one could computationally determine its IR spectrum and compare the calculated vibrational frequencies of the aldehyde C=O stretch and the pyridine ring vibrations with experimentally obtained IR data. Similarly, calculated 1H and 13C NMR chemical shifts can be correlated with experimental NMR spectra to validate the computed molecular structure and electronic environment.
Table 2: Correlation of Computational and Experimental Data for a Hypothetical Study on this compound
| Property | Computational Method | Experimental Technique | Expected Correlation |
| Molecular Geometry | DFT (e.g., B3LYP/6-31G) | X-ray Crystallography | Good agreement in bond lengths and angles. |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G) | FT-IR Spectroscopy | Linear correlation between calculated and experimental frequencies (scaling factors may be applied). |
| NMR Chemical Shifts | GIAO-DFT | 1H and 13C NMR Spectroscopy | Linear correlation between calculated and experimental chemical shifts. |
| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy | Prediction of absorption maxima (λmax). |
This table presents a hypothetical validation process, as specific correlational studies for this compound were not found in the reviewed literature.
Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Characterization
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in its crystalline environment. researchgate.net
By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. mdpi.com The dnorm surface, in particular, highlights regions of close intermolecular contacts with a color-coded scheme, where red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com
For this compound, a Hirshfeld surface analysis would be expected to reveal the nature and extent of intermolecular interactions involving the nitrogen atom of the pyridine ring, the oxygen atom of the aldehyde group, and the aromatic ring system. This would provide valuable insights into its crystal packing and solid-state properties.
Table 3: Potential Intermolecular Interactions in this compound for Hirshfeld Surface Analysis
| Interaction Type | Donor/Acceptor Atoms/Groups | Expected Signature on Hirshfeld Surface |
| C-H···O Hydrogen Bonds | C-H bonds and the aldehyde oxygen atom | Red spots on the dnorm surface. |
| C-H···N Hydrogen Bonds | C-H bonds and the pyridine nitrogen atom | Red spots on the dnorm surface. |
| π-π Stacking | Pyridine rings of adjacent molecules | Adjacent red and blue triangles on the shape index surface. |
| H···H Contacts | Hydrogen atoms on adjacent molecules | A significant percentage contribution in the 2D fingerprint plot. |
This table outlines the expected intermolecular interactions for this compound based on its structure and findings for similar pyridine derivatives, as a specific Hirshfeld analysis for this compound was not found in the literature.
Emerging Research Frontiers and Future Perspectives
The chemical scaffold of 2-Methylisonicotinaldehyde continues to be a focal point of innovative research, pushing the boundaries of synthetic chemistry, medicine, and computational science. As researchers delve deeper into its potential, several key frontiers are emerging that promise to redefine its applications and impact. These areas range from the development of environmentally benign synthetic routes to its application in sophisticated drug delivery systems and the exploration of new therapeutic landscapes, all increasingly powered by artificial intelligence.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methylisonicotinaldehyde, and how can purity be optimized?
- Methodological Answer : The synthesis of this compound typically involves formylation or oxidation of substituted pyridine derivatives. For reproducibility, follow guidelines for experimental protocols as outlined in academic journals:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of reactive intermediates.
- Purify via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization.
- Validate purity using HPLC (C18 column, UV detection at 254 nm) and -NMR (check for aldehyde proton at ~9.8 ppm) .
- Key Considerations : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication. Cross-reference synthetic yields with literature to identify deviations .
Q. How should researchers handle safety protocols for this compound given its reactive aldehyde group?
- Methodological Answer :
- Exposure Control : Use fume hoods, nitrile gloves, and lab coats. Monitor airborne concentrations via gas chromatography if working in bulk .
- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent degradation. Label containers with GHS hazard symbols (e.g., H318: causes serious eye damage) .
- Validation : Regularly review Safety Data Sheets (SDS) for updates on toxicity (e.g., LD50 data) and disposal guidelines .
Advanced Research Questions
Q. What mechanistic insights exist for this compound in enzymatic pathways, and how can its role be experimentally validated?
- Methodological Answer :
- Structural Analysis : Use X-ray crystallography (as in PDB: 2Z9X) to study its binding in active sites, such as pyridoxamine–pyruvate aminotransferase. Focus on interactions with catalytic lysine residues (e.g., Lys197) .
- Kinetic Studies : Perform stopped-flow spectroscopy to measure substrate turnover rates. Compare with analogs (e.g., 5-Methyl-2-thiophenecarboxaldehyde) to assess electronic effects .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer :
- Systematic Review : Apply Cochrane guidelines to aggregate data from heterogeneous studies. Use metrics like to quantify inconsistency (e.g., indicates significant heterogeneity) .
- Experimental Replication : Standardize conditions (e.g., solvent polarity, pH) across labs. Validate solubility via UV-Vis spectroscopy in buffered solutions .
Q. What strategies are recommended for ecological risk assessment of this compound when toxicity data is limited?
- Methodological Answer :
- Read-Across Analysis : Use data from structurally similar aldehydes (e.g., 5-Chloro-2-methoxybenzaldehyde) to estimate biodegradation () and bioaccumulation (log ) .
- In Silico Modeling : Apply EPI Suite or TEST software to predict ecotoxicity endpoints (e.g., LC50 for fish) .
- Field Studies : Deploy microcosm experiments to assess soil mobility and microbial degradation under controlled conditions .
Q. How can computational methods enhance the design of this compound derivatives for targeted applications?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack at the aldehyde group).
- Docking Simulations : Use AutoDock Vina to screen derivatives against protein targets (e.g., aminotransferases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
